molecular formula C18H25F6N2O2P B6309865 (S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) CAS No. 1788856-37-0

(S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium hexafluorophosphate(V)

Cat. No.: B6309865
CAS No.: 1788856-37-0
M. Wt: 446.4 g/mol
InChI Key: DJWTWRDIEAJVBL-NTISSMGPSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) is a complex organic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a mesityl group and a hexafluorophosphate anion, contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) typically involves the following steps:

    Formation of the Imidazolium Core: The imidazolium core can be synthesized through the reaction of an imidazole derivative with an appropriate alkylating agent under controlled conditions.

    Introduction of the Mesityl Group: The mesityl group is introduced via a Friedel-Crafts alkylation reaction, where mesitylene reacts with the imidazolium core in the presence of a Lewis acid catalyst.

    Addition of the Carboxy-Methylbutyl Side Chain: The carboxy-methylbutyl side chain is attached through a nucleophilic substitution reaction, where the imidazolium core reacts with a suitable carboxy-methylbutyl halide.

    Formation of the Hexafluorophosphate Salt: The final step involves the ion exchange reaction, where the imidazolium compound is treated with hexafluorophosphoric acid to form the hexafluorophosphate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the imidazolium core or the mesityl group, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids (e.g., aluminum chloride), transition metal catalysts (e.g., palladium).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a range of functionalized imidazolium salts.

Scientific Research Applications

(S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) has several scientific research applications, including:

    Chemistry: Used as a catalyst or ligand in various organic reactions, including cross-coupling and polymerization.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as ionic liquids and conductive polymers.

Mechanism of Action

The mechanism of action of (S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) involves interactions with molecular targets and pathways, such as:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways: Inhibition of specific enzymes, modulation of receptor activity, and interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-3-methylimidazolium hexafluorophosphate: Similar imidazolium salt with a butyl side chain.

    1-Ethyl-3-methylimidazolium tetrafluoroborate: Another imidazolium salt with a different anion.

    1-Mesityl-3-methylimidazolium chloride: Similar compound with a chloride anion.

Uniqueness

(S)-1-(1-Carboxy-3-methylbutyl)-3-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) is unique due to its specific combination of a carboxy-methylbutyl side chain, a mesityl group, and a hexafluorophosphate anion

Properties

IUPAC Name

(2S)-4-methyl-2-[3-(2,4,6-trimethylphenyl)imidazol-1-ium-1-yl]pentanoic acid;hexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2.F6P/c1-12(2)8-16(18(21)22)19-6-7-20(11-19)17-14(4)9-13(3)10-15(17)5;1-7(2,3,4,5)6/h6-7,9-12,16H,8H2,1-5H3;/q;-1/p+1/t16-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWTWRDIEAJVBL-NTISSMGPSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C(CC(C)C)C(=O)O)C.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)[C@@H](CC(C)C)C(=O)O)C.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F6N2O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.